molecular formula C13H21NO B093249 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol CAS No. 16067-80-4

4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

Cat. No. B093249
CAS RN: 16067-80-4
M. Wt: 207.31 g/mol
InChI Key: OMBITJGEGMMNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of quinoline and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.

Biochemical And Physiological Effects

4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. Additionally, it has been shown to have potential use in the treatment of Alzheimer's disease and other neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol in lab experiments is its high purity and yield. Additionally, this compound has been extensively studied, making it a valuable tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol. One potential area of research is the development of new derivatives of this compound with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, research is needed to investigate the potential toxicity of this compound and to develop methods for safely using it in lab experiments.

Synthesis Methods

The synthesis of 4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol can be achieved through several methods. One of the most common methods involves the reaction of 2,3-dimethyl-1,4-pentadiene with acetylene in the presence of a palladium catalyst. This reaction yields the desired compound with a high yield and purity.

Scientific Research Applications

4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

properties

CAS RN

16067-80-4

Product Name

4-Ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol

InChI

InChI=1S/C13H21NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h1,10-12,15H,5-9H2,2-3H3

InChI Key

OMBITJGEGMMNIO-UHFFFAOYSA-N

SMILES

CC1CC(C2CCCCC2N1C)(C#C)O

Canonical SMILES

CC1CC(C2CCCCC2N1C)(C#C)O

Other CAS RN

16067-45-1
16067-80-4

synonyms

4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2alpha,4alpha,4aalpha ,8abeta)-

Origin of Product

United States

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